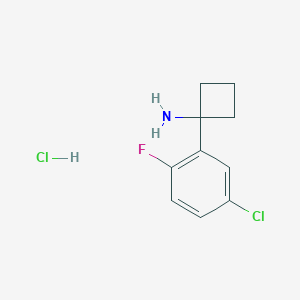

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

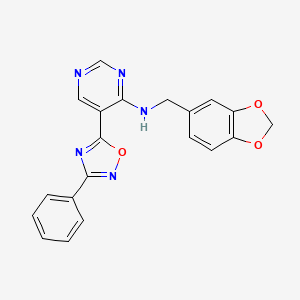

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2095319-30-3 . It has a molecular weight of 236.12 . The IUPAC name for this compound is 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis and Characterization in Research Chemicals

The compound was identified in a study focusing on the synthesis and characterization of research chemicals. It was obtained from a UK-based internet vendor and its presence indicates a bioisosteric replacement frequently associated with synthetic cannabinoids. An extensive analytical characterization, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, was conducted. The study highlights the importance of correct identification of research chemicals due to the potential for mislabeling (McLaughlin et al., 2016).

Diastereo- and Enantioselective Synthesis

This compound is highlighted in the context of producing polysubstituted aminocyclobutanes and aminocyclopropanes in a highly diastereo- and enantioselective manner. The study describes a synthesis method through CuH-catalyzed hydroamination of strained trisubstituted alkenes, noting the significance of these compounds in biologically active substances (Feng et al., 2019; Feng et al., 2020).

Synthesis of Protected 2-Aminocyclobutanone

A study focused on the synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry. The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, was prepared to facilitate access to cyclobutanone-containing lead inhibitors of hydrolase enzymes. The synthesis process and the transformation of the cyclobutane derivatives were detailed, emphasizing their relevance in medicinal chemistry applications (Mohammad et al., 2020).

Intramolecular Amination of Nonclassical Cyclopropylmethyl Cation

Research described the provision of intramolecular amination products of intermediate cyclobutyl or cyclopropylmethyl carbenium ion. The study explored the factors influencing the ratio of amination products and discussed the diastereoselectivity in the amination process, leading to the formation of trans-cyclobutane derivatives. This research adds to the understanding of the structural and chemical properties of cyclobutane derivatives (Skvorcova et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBOIKGBYAETQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC(=C2)Cl)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)

![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)